molecular formula C5H10O3 B099028 3-hydroxy-2-(hydroxymethyl)-2-methylpropanal CAS No. 18516-18-2

3-hydroxy-2-(hydroxymethyl)-2-methylpropanal

Cat. No. B099028
Key on ui cas rn: 18516-18-2
M. Wt: 118.13 g/mol
InChI Key: CBIFNLUPCWCNQT-UHFFFAOYSA-N
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Patent
US05716815

Procedure details

One loopful bacterial cells of Rhodococcus erythropolis SD806 strain were inoculated in 200 ml of a culture medium having the same composition as culture medium 1 shown in Table 3 and incubated with shaking at 30° C. for 2 days. After completion of the incubation, the bacterial cells were harvested by centrifugation and 1 liter of a 50 mM potassium phosphate buffer solution containing 5 g of 1,1,1-tris(hydroxymethyl)ethane was added thereto to prepare a resting cell suspension reaction mixture. The reaction mixture had a turbidity in terms of absorbance of 0.8 at 660 nm. This was shaken at 30° C. for 24 hours. A portion of the reaction mixture was analyzed by high performance liquid chromatography and as a result, it was found that 3.3 g of 1,1,1-tris(hydroxymethyl)ethane was oxidized and decomposed to produce 1.1 g of 2,2-bis (hydroxymethyl)propionaldehyde and 2.0 g of 2,2-bis (hydroxymethyl)propionic acid.
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=[O:2].[K+].[K+].[K+].[OH:9][CH2:10][C:11]([CH2:15][OH:16])([CH2:13][OH:14])[CH3:12]>>[OH:14][CH2:13][C:11]([CH2:15][OH:16])([CH3:12])[CH:10]=[O:9].[OH:9][CH2:10][C:11]([CH2:15][OH:16])([CH3:12])[C:13]([OH:2])=[O:14] |f:0.1.2.3|

Inputs

Step One
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
OCC(C)(CO)CO
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
OCC(C)(CO)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with shaking at 30° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to prepare
CUSTOM
Type
CUSTOM
Details
a resting cell suspension reaction mixture
STIRRING
Type
STIRRING
Details
This was shaken at 30° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OCC(C=O)(C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
Name
Type
product
Smiles
OCC(C(=O)O)(C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05716815

Procedure details

One loopful bacterial cells of Rhodococcus erythropolis SD806 strain were inoculated in 200 ml of a culture medium having the same composition as culture medium 1 shown in Table 3 and incubated with shaking at 30° C. for 2 days. After completion of the incubation, the bacterial cells were harvested by centrifugation and 1 liter of a 50 mM potassium phosphate buffer solution containing 5 g of 1,1,1-tris(hydroxymethyl)ethane was added thereto to prepare a resting cell suspension reaction mixture. The reaction mixture had a turbidity in terms of absorbance of 0.8 at 660 nm. This was shaken at 30° C. for 24 hours. A portion of the reaction mixture was analyzed by high performance liquid chromatography and as a result, it was found that 3.3 g of 1,1,1-tris(hydroxymethyl)ethane was oxidized and decomposed to produce 1.1 g of 2,2-bis (hydroxymethyl)propionaldehyde and 2.0 g of 2,2-bis (hydroxymethyl)propionic acid.
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=[O:2].[K+].[K+].[K+].[OH:9][CH2:10][C:11]([CH2:15][OH:16])([CH2:13][OH:14])[CH3:12]>>[OH:14][CH2:13][C:11]([CH2:15][OH:16])([CH3:12])[CH:10]=[O:9].[OH:9][CH2:10][C:11]([CH2:15][OH:16])([CH3:12])[C:13]([OH:2])=[O:14] |f:0.1.2.3|

Inputs

Step One
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
OCC(C)(CO)CO
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
OCC(C)(CO)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with shaking at 30° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to prepare
CUSTOM
Type
CUSTOM
Details
a resting cell suspension reaction mixture
STIRRING
Type
STIRRING
Details
This was shaken at 30° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OCC(C=O)(C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
Name
Type
product
Smiles
OCC(C(=O)O)(C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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